molecular formula C32H40O11 B1263720 malleastrone C

malleastrone C

Cat. No.: B1263720
M. Wt: 600.7 g/mol
InChI Key: WJTGTEMWMHUCEK-KDRLOBMWSA-N
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Description

Malleastrone C (3) is a limonoid isolated from Malleastrum sp., a genus within the Meliaceae family endemic to Madagascar . It was identified during a bioassay-guided fractionation of an ethanol extract, alongside malleastrones A (1) and B (2). Structurally, it belongs to the hexacyclic tetranortriterpenoid class, characterized by a highly oxygenated skeleton with rare structural motifs . This compound was isolated as a greenish oil, contrasting with the colorless crystalline forms of malleastrones A and B . Its structure was elucidated using advanced NMR techniques (g-COSY, g-HSQC, g-HMBC, ROESY) and mass spectrometry, revealing key functional groups such as ester and ketone carbonyls, sp²-oxygenated carbons, and a monosubstituted furan moiety .

Properties

Molecular Formula

C32H40O11

Molecular Weight

600.7 g/mol

IUPAC Name

[(1R,2R,3R,4R,5R,6S,8R,10R,11R,13R,16S,19R,20R)-13-acetyloxy-6-(furan-3-yl)-3,19-dihydroxy-1,5,11,16-tetramethyl-12,17-dioxo-9,14-dioxahexacyclo[11.6.1.02,11.05,10.08,10.016,20]icosan-4-yl] 2-methylpropanoate

InChI

InChI=1S/C32H40O11/c1-14(2)24(37)41-23-21(36)22-28(5)19(35)11-18(34)27(4)13-40-31(25(27)28,42-15(3)33)26(38)30(22,7)32-20(43-32)10-17(29(23,32)6)16-8-9-39-12-16/h8-9,12,14,17,19-23,25,35-36H,10-11,13H2,1-7H3/t17-,19+,20+,21+,22+,23-,25-,27-,28+,29+,30-,31+,32+/m0/s1

InChI Key

WJTGTEMWMHUCEK-KDRLOBMWSA-N

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3([C@@H](CC(=O)[C@]4([C@@H]3[C@@](C(=O)[C@]2([C@]56[C@@]1([C@@H](C[C@H]5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)O)C)O

Canonical SMILES

CC(C)C(=O)OC1C(C2C3(C(CC(=O)C4(C3C(C(=O)C2(C56C1(C(CC5O6)C7=COC=C7)C)C)(OC4)OC(=O)C)C)O)C)O

Synonyms

malleastrone C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Malleastrone C shares structural and biosynthetic origins with malleastrones A and B, but distinct differences exist in their physicochemical properties and spectral profiles. Below is a comparative analysis:

Table 1: Structural and Spectroscopic Comparison of Malleastrones A–C

Property Malleastrone A (1) Malleastrone B (2) This compound (3)
Physical State Colorless crystals Colorless crystals Greenish oil
Molecular Formula C₃₂H₃₈O₁₀ Not explicitly stated (similar to A) Not explicitly stated (likely C₃₂H₃₈O₁₀ with structural variations)
HRFABMS ([M+H]⁺) m/z 583.2518 Not provided Not provided
Key NMR Features - Two ester carbonyls (δC 179.7, 170.7)
- Two ketone carbonyls (δC 201.3, 202.3)
- Furan moiety (δH 7.16, 6.17, 7.34)
Similar to A but with positional differences in oxygenated carbons - Additional sp³-oxygenated carbons
- Distinct ROESY correlations
Biological Activity Antiproliferative (specific data not provided) Antiproliferative (specific data not provided) Antiproliferative (specific data not provided)

Structural Differences

Skeletal Modifications: While all three compounds share a hexacyclic tetranortriterpenoid core, this compound exhibits unique substitutions at C-6 and C-22, inferred from its distinct ROESY correlations and chemical shifts .

Oxygenation Patterns : Malleastrone A contains six sp³-oxygenated carbons, whereas this compound may feature additional oxygenation, altering its solubility and reactivity .

Physical State : The oil-like consistency of this compound contrasts with the crystallinity of A and B, suggesting differences in intermolecular interactions or side-chain flexibility .

Functional Implications

  • The furan moiety and ester groups in all three compounds are critical for their antiproliferative activity, common in bioactive limonoids .

Research Findings and Limitations

  • Structural Uniqueness: this compound’s hexacyclic skeleton is rare among limonoids, with only a few analogs reported in Azadirachta indica (neem) .

Q & A

Q. What are the standard protocols for isolating malleastrone C from plant sources, and what analytical techniques validate its purity?

Answer: this compound is typically isolated via solvent extraction (e.g., aqueous MeOH), followed by liquid-liquid partitioning (e.g., n-BuOH/water) and chromatographic purification (C18/C8 HPLC with gradient elution) . Validation requires multi-modal characterization:

  • UV/IR spectroscopy to identify functional groups.
  • NMR (1H/13C) for structural elucidation.
  • HRMS to confirm molecular mass and formula.
    For purity assessment, use HPLC-UV/ELSD with ≥95% peak homogeneity .

Q. What are the key spectroscopic markers for distinguishing this compound from analogs like malleastrone A/B?

Answer:

  • NMR differences : this compound (3) lacks the Δ⁷,⁸ double bond present in A/B, evidenced by distinct chemical shifts in olefinic protons (δ 5.3–5.5 ppm in A/B vs. absence in C) .
  • Mass spectrometry : HRMS data for C (e.g., [M+H]+ m/z 503.2804) differ from A/B due to structural variations in side chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., varying IC50 values)?

Answer: Contradictions often stem from:

  • Assay variability : Standardize protocols (e.g., A2780 ovarian cancer cell line, 48-hour incubation) and report exact conditions (serum concentration, passage number) .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Batch-to-batch variability : Validate purity and stereochemistry across isolation batches .

Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

  • Controlled synthesis : Modify specific functional groups (e.g., ester side chains) while maintaining core structure integrity .
  • Blinded assays : Use independent researchers for compound handling and data analysis to minimize bias .
  • Statistical power : Calculate sample size (e.g., n ≥ 3 replicates) using tools like G*Power to detect ≥50% effect size with α=0.05 .

Q. How can semi-synthetic approaches optimize this compound’s bioavailability while retaining activity?

Answer:

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility .
  • In silico modeling : Use tools like SwissADME to predict logP and permeability, guiding structural modifications .
  • In vitro validation : Test modified analogs in parallel with parent compound using Caco-2 cell monolayers for absorption .

Methodological Guidance

Q. What bioassay models are most relevant for evaluating this compound’s anticancer potential?

Answer:

  • Primary screens : Use A2780 (ovarian) or MCF-7 (breast) cancer cell lines with cytotoxicity assays (MTT/XTT) .
  • Mechanistic studies : Include apoptosis (Annexin V/PI staining) and cell cycle (propidium iodide flow cytometry) assays .
  • In vivo models : Prioritize patient-derived xenografts (PDX) over standard cell-line-derived xenografts for translational relevance .

Q. How should researchers address the scarcity of this compound in natural sources for large-scale studies?

Answer:

  • Semi-synthesis : Use malleastrone A/B as precursors for partial synthesis of C .
  • Sustainable sourcing : Collaborate with biodiversity conservation programs (e.g., Madagascar Rainforest initiatives) to ethically procure plant material .

Q. What computational tools are recommended for elucidating this compound’s mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to tubulin or topoisomerase II .
  • MD simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability .
  • Network pharmacology : Build interaction networks (Cytoscape) to identify off-target effects .

Data Reproducibility & Ethics

Q. What metadata must be reported to ensure reproducibility in this compound studies?

Answer:

  • Extraction : Solvent ratios, temperatures, and chromatography gradients .
  • Bioassays : Cell line authentication, passage number, and serum lot .
  • Statistical parameters : Exact p-values, confidence intervals, and software (e.g., GraphPad Prism v9) .

Q. How can researchers align this compound studies with ethical biodiversity conservation practices?

Answer:

  • Collaborate with local institutions : Partner with Malagasy researchers for sustainable plant collection .
  • Open-access data sharing : Deposit raw NMR/MS data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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malleastrone C
Reactant of Route 2
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malleastrone C

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